molecular formula C14H16Cl2N2S B2892906 4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine CAS No. 852388-93-3

4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine

Cat. No. B2892906
CAS RN: 852388-93-3
M. Wt: 315.26
InChI Key: JJIXEMSYNYPVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine” is a thiazole derivative. Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are often used in pharmaceuticals and other organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Analysis of Global Trends in 2,4-D Herbicide Toxicity

This review focuses on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the rapid advancements in research and identifying trends and gaps for future studies. The emphasis is on the potential occupational risks, neurotoxicity, resistance, and effects on non-target species, particularly aquatic ones. It suggests that future research might lean towards molecular biology, especially gene expression and assessment of exposure in human or other vertebrate bioindicators, providing a context for understanding the environmental impact of related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).

Chlorophenols in Municipal Solid Waste Incineration

This literature review discusses the occurrence and fate of chlorophenols (CP) in the environment, especially in relation to Municipal Solid Waste Incineration (MSWI). CPs, including 2,4-dichlorophenol, are identified as major precursors of dioxins in various processes. The review explores the transformation pathways, environmental presence, and potential for forming more stable, toxic by-products. It indicates the need for mitigation strategies to prevent CP entry into the environment, relevant to understanding the behavior of structurally related compounds (Peng et al., 2016).

Herbicides Based on 2,4-D: Environmental and Microbial Biodegradation Aspects

This review provides an overview of 2,4-D based herbicides, emphasizing the role of microorganisms in their degradation. It addresses the environmental persistence of these herbicides and their main degradation metabolite, 2,4-dichlorophenol, highlighting the importance of microbial remediation processes. This context is crucial for understanding the environmental behaviors of related chemical structures and their potential impacts (Magnoli et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many thiazole derivatives are used in pharmaceuticals due to their diverse biological activities .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the wide use of thiazole derivatives in various fields, there could be many possibilities .

properties

IUPAC Name

4-(2,4-dichlorophenyl)-N-pentyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2S/c1-2-3-4-7-17-14-18-13(9-19-14)11-6-5-10(15)8-12(11)16/h5-6,8-9H,2-4,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIXEMSYNYPVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.